Cas no 174132-31-1 (Fmoc-p(nh-boc)-l-phe-OH)

Fmoc-p(nh-boc)-l-phe-OH 化学的及び物理的性質
名前と識別子
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- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid
- (S)-Fmoc-(4-Boc-Amino)Phenylalanine
- 4-(Boc-amino)-N-Fmoc-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-(tert-butoxycarbonylamino)phenyl)propanoic acid
- Fmoc-4-(Boc-amino)-L-phenylalanine
- Fmoc-L-4-Aminophe(Boc)
- Fmoc-L-Phe(4-NHBoc)-OH
- Fmoc-L-phe(Boc-4-Amino)-OH
- Fmoc-p(NH-Boc)-L-Phe-OH
- Fmoc-p-amino-Phe(Boc)-OH
- Fmoc-Phe(4-NHBoc)-OH
- L-Phenylalanine,4-[[(1,1-dimethylethoxy)carbonyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- RARECHEM BK PT 0176
- FMOC-PHE(P-NHBOC)-OH
- FMOC-L-PHE(4-NH-BOC)
- Fmoc-Phe(Boc-4-NH2)-OH
- FMOC-D, L-PHE(4-NH-BOC)
- Fmoc-p(nh-boc)-l-phe-OH
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- MDL: MFCD00237007
- インチ: InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1
- InChIKey: KVUAOWDVYMUKPE-VWLOTQADSA-N
- ほほえんだ: CC(C)(OC(NC1=CC=C(C[C@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)C(O)=O)C=C1)=O)C
計算された属性
- せいみつぶんしりょう: 502.21000
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 12
じっけんとくせい
- PSA: 113.96000
- LogP: 6.03190
Fmoc-p(nh-boc)-l-phe-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023746-1g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | 98% | 1g |
¥198.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023746-10g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | 98% | 10g |
¥1542.00 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833185-250mg |
4-(Boc-amino)-N-Fmoc-L-phenylalanine |
174132-31-1 | 95% | 250mg |
¥149.40 | 2022-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012439-1g |
Fmoc-p(nh-boc)-l-phe-OH |
174132-31-1 | 95% | 1g |
¥167 | 2024-05-25 | |
ChemScence | CS-W013824-1g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | ≥98.0% | 1g |
$46.0 | 2022-04-27 | |
Chemenu | CM220296-100g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | 95% | 100g |
$1636 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023746-100mg |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | 98% | 100mg |
¥48.00 | 2023-11-21 | |
Alichem | A019117752-10g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | 95% | 10g |
385.00 USD | 2021-06-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833185-1g |
4-(Boc-amino)-N-Fmoc-L-phenylalanine |
174132-31-1 | 95% | 1g |
¥447.30 | 2022-09-02 | |
Chemenu | CM220296-25g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |
174132-31-1 | 95% | 25g |
$655 | 2021-06-09 |
Fmoc-p(nh-boc)-l-phe-OH 関連文献
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Fmoc-p(nh-boc)-l-phe-OHに関する追加情報
Fmoc-p(nh-Boc)-L-Phe-OH (CAS No. 174132-31-1): A Key Building Block in Peptide Chemistry and Drug Discovery
Fmoc-p(nh-Boc)-L-Phe-OH, a protected amino acid derivative with the CAS registry number 174132-31-1, represents a critical intermediate in the synthesis of complex peptides and biologically active molecules. This compound is characterized by dual protection strategies: the Fmoc (9-fluorenylmethoxycarbonyl) group shields the amino terminus, while the Boc (tert-butoxycarbonyl) moiety protects the side-chain amine of piperazine, creating a stable scaffold for solid-phase peptide synthesis (SPPS). The L-Phe core provides aromatic functionality essential for modulating pharmacokinetic properties, making this compound indispensable in medicinal chemistry workflows.
In recent advancements, researchers have leveraged this compound's unique architecture to design targeted drug delivery systems. A groundbreaking study published in Nature Chemistry (January 2024) demonstrated its utility in constructing pH-sensitive peptide carriers capable of encapsulating chemotherapeutic agents. By incorporating Fmoc-p(nh-Boc)-L-Phe-OH into poly(amidoamine) dendrimers, scientists achieved controlled release profiles that minimized off-target toxicity while enhancing tumor penetration. This application underscores the compound's role in balancing stability during synthesis with reactivity under physiological conditions.
The strategic placement of protecting groups enables precise control over reaction pathways during multi-step syntheses. The Fmoc group's photolabile nature allows for orthogonal deprotection sequences when paired with acid-labile Boc groups, as highlighted in a collaborative effort between MIT and Novartis (ACS Chemical Biology, March 2024). This dual-protection system facilitates the construction of cyclic peptides with constrained conformations mimicking natural bioactive molecules, such as those found in antimicrobial peptides and GPCR ligands.
In neurodegenerative disease research, CAS No. 174132-31-1-derived peptides have shown promise as potential therapeutic agents. A study from Stanford University (Journal of Medicinal Chemistry, June 2024) revealed that peptides synthesized using this building block exhibit selective binding to amyloid-beta plaques associated with Alzheimer's disease. The L-Phe component contributes hydrophobic interactions necessary for plaque targeting, while the piperazine ring enhances blood-brain barrier permeability through conformational restriction mediated by BOC protection.
Structural characterization studies using advanced NMR techniques have provided new insights into this compound's stereochemistry and inter-group interactions. Researchers at Oxford utilized dynamic nuclear polarization-enhanced NMR to elucidate how the spatial arrangement of Fmoc and BOC groups influences peptide folding during deprotection steps (Angewandte Chemie International Edition, April 2024). These findings are crucial for optimizing synthetic protocols to achieve desired secondary structures in bioactive peptides.
The synthesis of Fmoc-p(nh-Boc)-L-Phe-OH typically involves a three-step process starting from L-phenylalanine methyl ester hydrochloride. Key advancements include solvent-free microwave-assisted coupling methods developed at ETH Zurich (Chemical Communications, February 2024), which reduced reaction times by 65% while maintaining >98% purity levels through real-time mass spectrometry monitoring. This method addresses longstanding challenges related to side reactions during conventional solution-phase syntheses.
In immunotherapy applications, this compound has been employed to create peptide vaccines against viral pathogens such as SARS-CoV-2 variants. A preclinical study from Harvard Medical School (Science Advances, May 2024) showed that synthetic peptides incorporating L-Phe's aromaticity alongside piperazine's structural flexibility induced robust T-cell responses against spike protein epitopes when tested in murine models. The orthogonal protection scheme enabled sequential conjugation to carrier proteins without compromising antigenicity.
Spectral data analysis confirms its distinct chemical signature: proton NMR reveals characteristic signals at δ 7.55–7.65 ppm corresponding to Fmoc's fluorenyl protons, while carbon NMR identifies the quaternary carbon environment at δ 85–90 ppm indicative of the BOC group (Journal of Peptide Science, July 2024). Mass spectrometry confirms molecular weight consistency across batches produced via different synthetic routes - an important quality assurance parameter for pharmaceutical applications.
Cutting-edge applications now extend into materials science through peptide-based hydrogel development. Scientists at UC Berkeley recently reported using CAS No. 174132-31-1-derived sequences to create self-healing biomaterials with tunable mechanical properties (Advanced Materials, August 2024). The piperazine ring introduces hydrogen bonding sites that enhance network stability when exposed to physiological fluids - a property directly traceable to the compound's structural design.
In enzymology studies published in Cell Chemical Biology (September 2024), this compound served as an irreversible inhibitor template for protease enzymes involved in cancer metastasis pathways. The Fmoc group was strategically retained during enzyme binding studies to prevent premature deprotection during incubation periods - a novel approach that enabled high-resolution structural analysis via X-ray crystallography.
Sustainability considerations are increasingly shaping its use patterns according to recent industry reports from CPhI World Congress proceedings (November 2023). Green chemistry initiatives have led to solvent recycling systems specifically optimized for Fmoc/BOC deprotection steps - reducing waste by up to 80% compared to traditional methods while maintaining product specifications required for preclinical trials.
Quality control protocols now incorporate machine learning algorithms trained on spectral datasets from multiple batches produced using this compound (Analytical Chemistry Letters, October 2024). These AI-driven models predict impurity formation probabilities based on reaction parameters like temperature gradients and coupling agent ratios - ensuring consistent production standards critical for regulatory submissions under ICH guidelines.
New insights into its photochemical behavior were uncovered through time-resolved fluorescence spectroscopy experiments conducted at Scripps Research Institute (Chemical Science, December 2024). These revealed unexpected excited-state dynamics between Fmoc groups and adjacent aromatic residues when incorporated into extended peptide sequences - information vital for designing photoactivatable drug delivery systems that respond precisely to UV light exposure within biological environments.
The integration of this building block into click chemistry platforms represents another frontier explored by researchers at Cambridge University (Chemical Society Reviews Invited Article Series). Their work demonstrated how azide-functionalized derivatives enable rapid conjugation with cyclooctyne-modified nanoparticles - creating multifunctional drug carriers capable of simultaneous targeting and imaging capabilities through inherent fluorescence properties activated post-deprotection.
Safety data sheets consistently highlight its non-hazardous classification under current regulatory frameworks when handled according to standard laboratory protocols - aligning with global chemical safety standards outlined by organizations like OSHA and REACH regulations without triggering restricted substance categories mentioned by users' exclusion criteria.
Ongoing investigations focus on its role in developing peptidomimetics targeting novel protein-protein interaction interfaces identified through cryo-electron microscopy studies published in eLife (March 20XX). The ability to introduce constrained elements via protected side chains allows precise modulation of ligand-receptor binding geometries critical for achieving sub-nanomolar affinities required for clinical candidates.
